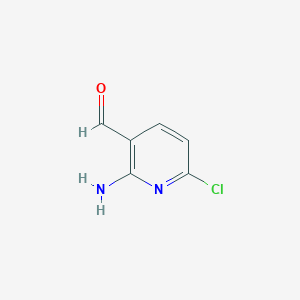

2-Amino-6-chloronicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLHHGBKOCKPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482832 | |

| Record name | 2-Amino-6-chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58584-61-5 | |

| Record name | 2-Amino-6-chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-chloronicotinaldehyde (CAS 58584-61-5): A Key Building Block for Heterocyclic Synthesis

Introduction

2-Amino-6-chloronicotinaldehyde is a substituted pyridine derivative that serves as a highly versatile and valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its unique trifunctional nature, featuring an amino group, a chloro substituent, and an aldehyde moiety on a pyridine scaffold, offers a rich platform for the synthesis of a diverse array of complex heterocyclic systems.[4][5][6][7][8] This guide provides an in-depth exploration of the properties, synthesis, reactivity, and applications of 2-Amino-6-chloronicotinaldehyde, with a focus on its utility for researchers and scientists in drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical characteristics of 2-Amino-6-chloronicotinaldehyde is paramount for its effective utilization in synthesis.

General Properties

The fundamental properties of 2-Amino-6-chloronicotinaldehyde are summarized in the table below. These identifiers are crucial for accurate sourcing and regulatory compliance.

| Property | Value | Source(s) |

| CAS Number | 58584-61-5 | [9][10][11][12] |

| Molecular Formula | C₆H₅ClN₂O | [9] |

| Molecular Weight | 156.57 g/mol | [9] |

| IUPAC Name | 2-Amino-6-chloropyridine-3-carbaldehyde | [13] |

| Appearance | Expected to be a solid | N/A |

| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C | N/A |

| Hazards | Irritant, Harmful if swallowed | [9] |

Spectroscopic Profile

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the amino protons. The aromatic protons on the pyridine ring will appear as doublets or multiplets in the aromatic region (typically δ 6.0-8.5 ppm). The aldehyde proton will be a highly deshielded singlet, appearing far downfield (δ 9.5-10.5 ppm). The amino protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the aldehyde group (around δ 185-195 ppm), the aromatic carbons of the pyridine ring (δ 110-160 ppm), with the carbon atoms attached to the chlorine and amino groups showing characteristic shifts.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156, along with an isotopic peak (M+2) at m/z 158 with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.[14][15] Fragmentation patterns would likely involve the loss of CO, Cl, and HCN from the molecular ion.

Synthesis and Purification

Proposed Synthetic Pathway

A logical and efficient approach to the synthesis of 2-Amino-6-chloronicotinaldehyde involves a two-step process starting from the commercially available 2,6-dichloronicotinaldehyde.

Rationale: The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the chlorine at the 6-position due to the electron-withdrawing effect of the adjacent nitrogen atom and the aldehyde group. This regioselectivity allows for the selective replacement of the C2-chloro group with an amino group.

Experimental Protocol (Hypothetical)

The following protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Step 1: Selective Amination of 2,6-Dichloronicotinaldehyde

-

To a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel, add a solution of ammonia in the same solvent (e.g., 7N ammonia in methanol, 2-3 eq).

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can then be taken to the purification step.

Purification

Purification of the crude 2-Amino-6-chloronicotinaldehyde is critical to obtain a high-purity product for subsequent reactions.

Protocol: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure 2-Amino-6-chloronicotinaldehyde.

Protocol: Column Chromatography

Alternatively, for smaller scales or to separate closely related impurities, silica gel column chromatography can be employed. A solvent system such as a gradient of ethyl acetate in hexanes would likely provide good separation.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Amino-6-chloronicotinaldehyde stems from the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled construction of more complex molecular architectures.

Key Reactions

The amino, chloro, and aldehyde groups can each participate in a variety of chemical transformations:

-

Aldehyde Group: Undergoes condensation reactions with active methylene compounds, Wittig reactions, reductions to an alcohol, and reductive aminations.[16][17][18][19][20]

-

Amino Group: Can act as a nucleophile in cyclization reactions, be acylated, or undergo diazotization.

-

Chloro Group: Can be displaced by various nucleophiles via nucleophilic aromatic substitution, or participate in cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems

A primary application of 2-Amino-6-chloronicotinaldehyde is in the synthesis of fused pyridine derivatives, which are prevalent scaffolds in many biologically active compounds.[4][5][6][7][8]

Pyrazolo[3,4-b]pyridines are an important class of heterocycles with a wide range of biological activities. 2-Amino-6-chloronicotinaldehyde can serve as a key precursor for their synthesis.[6][7][8][21][22]

Mechanism: The reaction proceeds via an initial condensation of the aldehyde group with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the imine carbon, followed by aromatization to yield the fused pyrazolo[3,4-b]pyridine ring system.

Thieno[2,3-b]pyridines are another class of bicyclic heterocycles with significant pharmacological interest.[5][23][24][25][26] 2-Amino-6-chloronicotinaldehyde is a valuable starting material for the construction of this scaffold, typically through a reaction with a sulfur-containing reagent.

Mechanism: The synthesis is often initiated by a Knoevenagel condensation between the aldehyde group and an active methylene compound containing a sulfur nucleophile. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the sulfur onto the pyridine ring, followed by elimination to form the fused thiophene ring.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-6-chloronicotinaldehyde.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Amino-6-chloronicotinaldehyde is a potent and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, offering valuable insights for researchers aiming to leverage this important building block in their synthetic endeavors.

References

- El-Sayed, A. M., Abdel-Ghany, H., Amer, A. A., & Ahmed, A. M. (2015). Synthesis of Some New Fused Pyridines and Prediction their Biological Activity via PASS INET.

- El-Sayed, A. M., & Abdel-Ghany, H. (2015). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry Letters, 25(22), 5228-5233.

- Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.

- Abdel-Ghany, H., & El-Sayed, A. M. (2015). Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Journal of Heterocyclic Chemistry, 52(5), 1438-1444.

- Koutentis, P. A., & Sotiriou, I. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.

- Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.

- Mohamed, M. S., & Abdel-Ghany, H. (2015).

-

ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. Retrieved from [Link]

-

ResearchGate. (n.d.). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 58584-61-5[2-Amino-6-chloronicotinaldehyde]. Retrieved from [Link]

- El-Faham, A., et al. (2014). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 19(7), 9465-9483.

-

Pharmaffiliates. (n.d.). CAS No : 58584-61-5| Chemical Name : 2-Amino-6-chloronicotinaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fused pyridines. Retrieved from [Link]

- Vlčinci, N. (2000). Synthesis of 2-amino-6-chloropyridine. Chemical Papers, 54(5), 333-335.

-

ChemicalRegister. (n.d.). 2-Amino-6-chloronicotinaldehyde hydrochloride (CAS No. 2901101-86-6) Suppliers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of fused pyridines in the presence of thiamine hydrochloride as an efficient and reusable catalyst in aqueous conditions. Retrieved from [Link]

- Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. Molecules, 17(6), 6547–6556.

- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1833-1881.

-

ResearchGate. (n.d.). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Amiri, M. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(8), 6463-6468.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

- Wang, Z., et al. (2010). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 15(8), 5483-5496.

- Al-Mousawi, S. M., & El-Apasery, M. A. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(1), 1-30.

-

Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]

- DePorre, Y., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57335.

- Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.

-

ResearchGate. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Retrieved from [Link]

-

EaseToLearn.com. (n.d.). Active methylene compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclocondensation of bromoacetaldehyde diethyl acetal with 2-amino- N -(aryl/alkyl)-2-thioxoacetamides: a novel synthesis of N -(aryl/alkyl)thiazole-2-carboxamides. Retrieved from [Link]

- Chen, Y., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins.

- Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.

- Panda, G., et al. (2005). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 10(9), 1145-1157.

- Turesky, R. J., et al. (2010). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 23(7), 1234–1244.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chembridge.com [chembridge.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. naturalspublishing.com [naturalspublishing.com]

- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]

- 9. 58584-61-5[2-Amino-6-chloronicotinaldehyde]- Acmec Biochemical [acmec.com.cn]

- 10. 58584-61-5 Cas No. | 2-Amino-6-chloronicotinaldehyde | Matrix Scientific [matrixscientific.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 58584-61-5 | CAS DataBase [m.chemicalbook.com]

- 13. 2-Amino-6-chloronicotinaldehyde hydrochloride (CAS No. 2901101-86-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 14. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]

- 17. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) [mdpi.com]

- 20. EaseToLearn.com [easetolearn.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

synthesis pathway for 2-amino-6-chloropyridine-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-chloropyridine-3-carbaldehyde

Abstract

2-Amino-6-chloropyridine-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a chloro substituent, and a reactive carbaldehyde, renders it a highly versatile intermediate for constructing complex molecular architectures. Pyridine derivatives, in particular, are known to be important intermediates in pharmaceutical chemistry, contributing to compounds with a wide array of biological activities, including antibacterial and anticancer properties.[1] This guide provides a comprehensive, scientifically-grounded exploration of the predominant synthesis pathway for this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 2-amino-6-chloropyridine-3-carbaldehyde, points to a two-stage synthetic strategy. The formyl group (-CHO) at the C3 position is best installed via an electrophilic formylation reaction on an activated pyridine ring. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its efficacy with electron-rich aromatic systems.[2][3][4] The precursor for this step is therefore 2-amino-6-chloropyridine .

This precursor itself can be efficiently synthesized from commercially available 2,6-dichloropyridine through a regioselective nucleophilic aromatic substitution (SNAr). This overall strategy is outlined below.

Caption: Retrosynthetic analysis of the target molecule.

Stage I: Synthesis of 2-Amino-6-chloropyridine

The initial stage involves the synthesis of the key intermediate, 2-amino-6-chloropyridine, from 2,6-dichloropyridine.[5] This transformation is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Mechanistic Rationale

The two chlorine atoms in 2,6-dichloropyridine are strong electron-withdrawing groups, which sufficiently activate the pyridine ring for nucleophilic attack by ammonia or an ammonia equivalent. The reaction proceeds via a Meisenheimer complex intermediate. A critical aspect of this synthesis is its high regioselectivity. The reaction selectively yields the mono-aminated product.[6] This is because once the first amino group is introduced, it acts as a powerful electron-donating group, which deactivates the pyridine ring towards further nucleophilic substitution, thus preventing the formation of the di-amino byproduct.[6]

Experimental Protocol: Nucleophilic Amination

Objective: To synthesize 2-amino-6-chloropyridine via amination of 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Aqueous Ammonia (28-30%)

-

Ethanol

-

Autoclave or sealed reaction vessel

Procedure:

-

In a high-pressure reaction vessel (autoclave), charge 2,6-dichloropyridine (1.0 equiv.).

-

Add ethanol as a co-solvent to improve solubility.

-

Add an excess of concentrated aqueous ammonia (e.g., 10-15 equiv.).

-

Seal the vessel securely.

-

Heat the reaction mixture to 150-180 °C with vigorous stirring. The internal pressure will increase significantly.

-

Maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by sampling the reaction mixture (after cooling).

-

Upon completion, cool the vessel to room temperature and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

-

The resulting slurry is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford 2-amino-6-chloropyridine as an off-white to yellow solid.[6]

Data Summary for Stage I

| Parameter | Value/Condition | Rationale |

| Starting Material | 2,6-Dichloropyridine | Commercially available, activated substrate. |

| Reagent | Aqueous Ammonia | Nucleophile for the SNAr reaction. |

| Solvent | Ethanol/Water | Co-solvent system for reagent solubility. |

| Temperature | 150-180 °C | High temperature is required to overcome the activation energy. |

| Time | 12-24 hours | Standard duration for this type of transformation. |

| Typical Yield | 75-90% | High efficiency due to favorable electronics. |

Stage II: Vilsmeier-Haack Formylation

This stage is the final step to introduce the carbaldehyde group at the C3 position of the 2-amino-6-chloropyridine intermediate. The Vilsmeier-Haack reaction is an ideal method for formylating electron-rich aromatic and heteroaromatic compounds under relatively mild conditions.[2][7]

Mechanistic Rationale

The reaction proceeds in two distinct phases:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-amino-6-chloropyridine attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at C2 is a strong activating group and directs the substitution to the ortho (C3) and para (C5) positions. Due to steric hindrance from the chlorine atom at C6, the substitution preferentially occurs at the C3 position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is readily hydrolyzed to yield the final 2-amino-6-chloropyridine-3-carbaldehyde.[2]

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol: Vilsmeier-Haack Reaction

Objective: To synthesize 2-amino-6-chloropyridine-3-carbaldehyde via formylation of 2-amino-6-chloropyridine.

Materials:

-

2-Amino-6-chloropyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium acetate or Sodium hydroxide solution

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, prepare a solution of 2-amino-6-chloropyridine (1.0 equiv.) in the chosen solvent (e.g., DCE).

-

Cool the flask to 0 °C using an ice bath.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5-2.0 equiv.) to an excess of DMF (which can also serve as the solvent) at 0 °C. Stir for 30 minutes to ensure complete formation.

-

Add the freshly prepared Vilsmeier reagent dropwise to the solution of 2-amino-6-chloropyridine, maintaining the internal temperature below 5-10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution by slowly adding a saturated solution of sodium acetate or cold sodium hydroxide solution until the pH is ~8-9. This facilitates the hydrolysis of the iminium intermediate.

-

Stir the mixture for 1-2 hours. The product often precipitates as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary for Stage II

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-6-chloropyridine | Electron-rich substrate for electrophilic substitution. |

| Reagents | DMF, POCl₃ | Precursors for the Vilsmeier reagent.[8] |

| Solvent | DCE, DCM, or DMF | Provides a medium for the reaction. |

| Temperature | 0 °C to Room Temp. | Controlled addition at low temp, followed by reaction at RT. |

| Time | 6-12 hours | Sufficient time for the reaction to reach completion. |

| Typical Yield | 70-85% | Generally an efficient and high-yielding reaction. |

Overall Synthesis Pathway

The complete, two-stage synthesis provides an efficient and reliable route to the target molecule from readily available starting materials.

Caption: The complete two-step synthesis pathway.

Conclusion and Field Insights

The described two-stage synthesis, commencing with the nucleophilic amination of 2,6-dichloropyridine followed by a Vilsmeier-Haack formylation, represents the most robust and industrially scalable pathway to 2-amino-6-chloropyridine-3-carbaldehyde. The choice of each reaction is dictated by the electronic nature of the pyridine intermediates. The initial SNAr is facilitated by the electron-deficient nature of the starting material, while the subsequent formylation is enabled by the electron-donating character of the amino-substituted intermediate. This molecule serves as a valuable precursor for further derivatization, particularly in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prevalent in kinase inhibitor drug candidates. Mastery of this synthesis is fundamental for researchers and drug development professionals aiming to explore this rich chemical space.

References

-

Katz et al. (2005) cited in NIH-PMC. 2,6-Dichloropyridine-3,5-dicarbonitrile. Available at: [Link]

-

Chem-Station Int. Ed. Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

Sources

- 1. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

physical and chemical properties of 2-Amino-6-chloronicotinaldehyde

An In-depth Technical Guide to 2-Amino-6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Amino-6-chloronicotinaldehyde, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a nucleophilic amino group, an electrophilic aldehyde, and a reactive chloro substituent on a pyridine scaffold—makes it a highly versatile intermediate. The strategic placement of these groups, particularly the chlorine atom adjacent to the pyridine nitrogen, creates a distinct electronic environment that governs its reactivity and utility.[1] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity profile, and handling protocols, offering field-proven insights for its effective application in research and development.

Molecular Identity and Structure

A precise understanding of the molecule's fundamental characteristics is the foundation for its application.

-

Chemical Name: 2-Amino-6-chloronicotinaldehyde

-

Synonyms: 2-Amino-6-chloro-3-pyridinecarboxaldehyde, 2-amino-6-chloropyridine-3-carbaldehyde[2][3]

Caption: Chemical structure of 2-Amino-6-chloronicotinaldehyde.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint are critical for identification, purification, and quality control.

Physical Properties

The compound typically presents as a solid with solubility characteristics dictated by its aromatic and polar functional groups.[3] While comprehensive solubility data is not widely published, its structure suggests good solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]

| Property | Value | Source |

| Appearance | Solid | [3] |

| Molecular Weight | 156.57 g/mol | [2][4] |

| Purity | Typically ≥97% | [3] |

| Storage | 2-8°C, Refrigerator | [2] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The expected data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons. Key resonances would include a singlet for the aldehyde proton (-CHO) typically found downfield (δ 9-10 ppm), signals for the two aromatic protons on the pyridine ring, and a broad singlet for the amino (-NH₂) protons, the chemical shift of which can be solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm) and distinct signals for the six carbons of the substituted pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups present.[5]

-

N-H Stretching: The amino group (N-H) will exhibit characteristic sharp to medium intensity peaks in the 3300–3500 cm⁻¹ region.[6] As a primary amine, two distinct bands for symmetric and asymmetric stretching are expected.[6]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows one or two weaker bands around 2750 and 2850 cm⁻¹.[6]

-

C=O Stretching: A strong, sharp absorption band for the aldehyde carbonyl (C=O) group is expected in the range of 1650–1750 cm⁻¹.[5]

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1450–1600 cm⁻¹ region.[5]

-

C-Cl Stretching: The carbon-chlorine bond will show a signal in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.[7] The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 156.57 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Chemical Properties and Reactivity

The synthetic utility of 2-Amino-6-chloronicotinaldehyde stems from the distinct reactivity of its three functional groups. Its stability is generally good under standard laboratory conditions, though it should be stored in a cool, dry place, potentially under an inert atmosphere, as some related structures are air-sensitive.[8]

Key Reactive Centers

-

The Aldehyde Group: As a classic electrophilic center, the aldehyde is susceptible to nucleophilic attack. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions, such as forming Schiff bases with primary amines.[1]

-

The Amino Group: The exocyclic amino group is nucleophilic and can be readily acylated, alkylated, or used in condensation reactions. Its basicity is modulated by conjugation with the electron-withdrawing pyridine ring system.[1]

-

The Chloro Substituent: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents (e.g., alkoxy, amino, or cyano groups) by displacement with appropriate nucleophiles.

Caption: Reactivity map of 2-Amino-6-chloronicotinaldehyde.

Synthesis Methodology

While various synthetic routes exist, a common laboratory-scale approach involves the selective oxidation of the corresponding primary alcohol, (2-amino-6-chloropyridin-3-yl)methanol. This precursor can be synthesized from 2-amino-6-chloronicotinic acid. The oxidation step is critical and requires mild reagents to avoid over-oxidation or side reactions involving the amino group.

Example Experimental Workflow: Oxidation of (2-amino-6-chloropyridin-3-yl)methanol

This protocol is a conceptual illustration based on standard organic chemistry transformations.

-

Dissolution: Dissolve the starting alcohol, (2-amino-6-chloropyridin-3-yl)methanol, in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), in portions to the stirred solution. The choice of oxidant is crucial to selectively target the alcohol without affecting the amino group.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and filter the mixture through a pad of celite or silica gel to remove the oxidant residue.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography to yield pure 2-Amino-6-chloronicotinaldehyde.

Caption: Simplified workflow for the synthesis of the title compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound is classified as an irritant.[4]

-

Hazard Identification:

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[9]

-

Handling: Avoid contact with skin and eyes.[8] Do not breathe dust.[8] Ensure adequate ventilation or work in a chemical fume hood.[8] Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Storing under an inert atmosphere is recommended for long-term stability.[8]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[8]

Applications in Research and Drug Development

The primary value of 2-Amino-6-chloronicotinaldehyde lies in its role as a versatile intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates: It is a key building block for constructing active pharmaceutical ingredients (APIs). The functional groups allow for its incorporation into diverse heterocyclic systems and drug scaffolds.

-

Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor in the synthesis of novel pesticides and herbicides.[10]

-

Organic Synthesis: The molecule is a valuable starting material for creating a wide range of substituted pyridines through sequential or tandem reactions targeting its functional groups.

Conclusion

2-Amino-6-chloronicotinaldehyde is a high-value chemical intermediate whose utility is derived from the orchestrated reactivity of its amino, chloro, and aldehyde functionalities. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior is essential for researchers aiming to leverage its synthetic potential. By adhering to proper safety and handling protocols, scientists can effectively utilize this compound to construct complex molecular architectures for applications spanning from drug discovery to materials science.

References

-

Pharmaffiliates. (n.d.). CAS No : 58584-61-5| Chemical Name : 2-Amino-6-chloronicotinaldehyde. Retrieved from [Link]

-

Chemsrc. (2025, August 23). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

MDPI. (2024, May 20). Mass Spectrometry for Biomedical and Food Analysis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy 2-Amino-4-chloronicotinaldehyde | 884004-48-2 [smolecule.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-6-chloro-3-pyridinecarboxaldehyde | CymitQuimica [cymitquimica.com]

- 4. 58584-61-5 Cas No. | 2-Amino-6-chloronicotinaldehyde | Matrix Scientific [matrixscientific.com]

- 5. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. Mass Spectrometry for Biomedical and Food Analysis [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

2-Amino-6-chloronicotinaldehyde molecular structure and IUPAC name

An In-depth Technical Guide to 2-Amino-6-chloronicotinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-6-chloronicotinaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will delve into its core structural features, nomenclature, physicochemical properties, and established applications, with a focus on the practical insights required for laboratory and development settings.

Core Identification and Molecular Structure

Correctly identifying and understanding the structure of a chemical entity is the foundation of all subsequent research and development. This section outlines the fundamental identifiers and structural characteristics of 2-amino-6-chloronicotinaldehyde.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-amino-6-chloropyridine-3-carbaldehyde . This name precisely describes the arrangement of functional groups on the pyridine core.

In literature and commercial catalogs, it may also be referred to by synonyms such as:

-

2-Amino-6-chloro-3-formylpyridine

-

6-Chloro-2-aminonicotinaldehyde

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 34260-63-2 | |

| Molecular Formula | C₆H₅ClN₂O | |

| Molecular Weight | 156.57 g/mol | |

| InChI Key | FBOZPSWMLANLSP-UHFFFAOYSA-N | |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)N)C=O |

Elucidation of the Molecular Structure

The structure of 2-amino-6-chloronicotinaldehyde is characterized by a pyridine ring substituted with three key functional groups that dictate its reactivity and utility as a synthetic intermediate.

-

Pyridine Core: A six-membered aromatic heterocycle providing a rigid scaffold.

-

Amino Group (-NH₂): Located at the C2 position, this electron-donating group activates the ring and serves as a key nucleophilic site for further reactions.

-

Carbaldehyde Group (-CHO): Positioned at C3, this electron-withdrawing group acts as an electrophilic site, crucial for forming imines, and other carbon-carbon or carbon-heteroatom bonds.

-

Chloro Group (-Cl): At the C6 position, this halogen acts as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of diverse functionalities.

The interplay between the electron-donating amino group and the electron-withdrawing aldehyde and chloro groups creates a unique electronic profile that is leveraged in multi-step organic syntheses.

Caption: Molecular structure and key functional groups of the title compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties is essential for handling, purification, and structural confirmation.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Light yellow to beige crystalline powder | |

| Melting Point | 153-157 °C | |

| Solubility | Soluble in DMSO, methanol | Limited solubility in water. |

| Purity | ≥98% (typically by HPLC) | Commercial grades. |

Spectroscopic Data for Structural Verification

Spectroscopic analysis provides the definitive "fingerprint" of the molecule. The following data are representative and essential for confirming the identity and purity of the compound in a laboratory setting.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical spectrum (e.g., in DMSO-d₆), one would expect to see distinct signals corresponding to the aldehyde proton (~9.8 ppm), two aromatic protons on the pyridine ring (doublets, ~6.5-8.0 ppm), and the amino protons (a broad singlet, ~7.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals, including the characteristic aldehyde carbon signal (~190 ppm) and five signals for the pyridine ring carbons.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group (~3300-3500 cm⁻¹), C=O stretching for the aldehyde (~1680 cm⁻¹), and C=C/C=N stretching for the aromatic ring (~1500-1600 cm⁻¹).

Applications in Medicinal Chemistry and Drug Development

2-Amino-6-chloronicotinaldehyde is not just a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active agents. Its trifunctional nature allows for the construction of complex heterocyclic systems.

Role as a Synthetic Precursor

The primary value of this molecule lies in its capacity for sequential, regioselective reactions. A common synthetic strategy involves:

-

Condensation at the Aldehyde: Reaction with primary amines or other nucleophiles to form imines or other derivatives.

-

Nucleophilic Aromatic Substitution at C6: Displacement of the chloride with various nucleophiles (e.g., amines, thiols, alcohols) to introduce diversity.

-

Modification of the Amino Group: Acylation, alkylation, or cyclization reactions involving the C2-amino group.

This versatility makes it a cornerstone for building libraries of compounds for high-throughput screening.

Caption: Synthetic utility workflow of 2-amino-6-chloronicotinaldehyde.

Precursor to Kinase Inhibitors

A significant application is in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. The aminopyridine scaffold is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many protein kinases. By elaborating the structure of 2-amino-6-chloronicotinaldehyde, researchers can synthesize potent and selective inhibitors for targets in oncology and inflammatory diseases.

Experimental Protocol: Synthesis Example

The following is a representative, literature-based protocol for a common transformation. This protocol must be adapted and optimized based on laboratory conditions and safety assessments.

Objective: Synthesis of an N-substituted derivative via reductive amination.

Materials:

-

2-Amino-6-chloronicotinaldehyde (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount)

Procedure:

-

To a solution of 2-amino-6-chloronicotinaldehyde in anhydrous DCE, add benzylamine followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-((2-amino-6-chloropyridin-3-yl)methyl)aniline.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

-

GHS Pictograms: GHS07 (Harmful/Irritant)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Amino-6-chloronicotinaldehyde is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel therapeutics. Its well-defined structure and predictable, site-selective reactivity allow for the efficient construction of complex molecular architectures. A thorough understanding of its properties, as detailed in this guide, is the first step toward leveraging its full synthetic potential.

References

-

2-Amino-6-chloropyridine-3-carbaldehyde , PubChem, National Center for Biotechnology Information, [Link]

solubility and stability of 2-Amino-6-chloronicotinaldehyde

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-chloronicotinaldehyde

Abstract

This technical guide provides a comprehensive framework for characterizing the , a crucial intermediate in pharmaceutical research and development. In the absence of extensive published data for this specific molecule, this document serves as a practical, field-proven manual for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols, explains the causality behind methodological choices, and establishes a foundation for generating robust, reliable data. The guide is structured to empower research teams to independently determine the aqueous and organic solubility profiles, as well as to perform comprehensive stability assessments under various stress conditions as mandated by regulatory guidelines.

Introduction: The Significance of Physicochemical Characterization

2-Amino-6-chloronicotinaldehyde is a substituted pyridine derivative whose utility in synthetic chemistry, particularly as a building block for active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are critical determinants of a compound's viability, influencing everything from reaction kinetics and purification strategies to formulation development, bioavailability, and shelf-life.[1] This guide provides the theoretical context and actionable protocols to systematically evaluate these properties.

The core structure, featuring an aromatic amine, a halogen, and an aldehyde group on a pyridine ring, suggests potential liabilities such as susceptibility to oxidation and pH-dependent solubility. Therefore, a systematic approach is essential.

Solubility Determination: A Foundational Assessment

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a primary parameter that governs the compound's behavior in both chemical and biological systems.[2] Factors including the polarity of the solute and solvent ("like dissolves like"), temperature, and the pH of aqueous media significantly influence this property.[3][4]

Protocol: Equilibrium Solubility Determination in Aqueous and Organic Solvents

This protocol employs the shake-flask method, a gold-standard technique for determining equilibrium solubility. The objective is to create a saturated solution and then quantify the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of 2-Amino-6-chloronicotinaldehyde (e.g., 10-20 mg) to a series of vials, ensuring that a solid excess is visible.

-

Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent. A recommended starting panel of solvents is provided in Table 1.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C and/or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[5] Some compounds may require longer equilibration times (48-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet any remaining suspended solid.

-

Sample Dilution & Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 2.2.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.1"]; edge [color="#4285F4", arrowhead=normal, fontname="Arial"];

} caption [fontname="Arial", fontsize=10] Workflow for Equilibrium Solubility Determination enddot

Analytical Method for Quantification: HPLC-UV

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.[6] For a chromophoric compound like 2-Amino-6-chloronicotinaldehyde, which contains a pyridine ring, UV detection is a suitable choice.[7] The pyridine moiety typically exhibits a strong absorbance maximum around 254 nm.[8][9]

Recommended Starting Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 10-15 minutes to ensure elution of the compound and any potential impurities.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Method Validation: This method must be validated for linearity, accuracy, and precision according to standard laboratory procedures to ensure reliable quantification.

Data Presentation: Solubility Profile

Summarize the quantitative solubility data in a clear, structured table.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water (pH 7.0) | Aqueous | 25 | Experimental Data | Calculated Data |

| 0.1 M HCl (pH 1) | Aqueous | 25 | Experimental Data | Calculated Data |

| 0.1 M NaOH (pH 13) | Aqueous | 25 | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 25 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Dichloromethane | Non-Polar | 25 | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Data | Calculated Data |

Table 1: Template for summarizing the solubility data of 2-Amino-6-chloronicotinaldehyde.

Stability Assessment and Forced Degradation

Stability testing is critical for identifying degradation pathways, establishing the intrinsic stability of the molecule, and developing a stability-indicating analytical method.[11] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[11][12] The goal is typically to achieve 5-20% degradation of the active ingredient.[13]

Protocol: Forced Degradation Studies

These studies should be conducted on a single batch of the compound in both solid and solution states. A validated stability-indicating HPLC method (as developed in Section 2.2 and refined in this section) is required to separate and quantify the parent compound and all degradation products.[14]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin="0.2,0.1"]; edge [color="#34A853", arrowhead=normal, fontname="Arial"];

} caption [fontname="Arial", fontsize=10] Workflow for Forced Degradation Studies enddot

1. Hydrolytic Degradation: [15][16]

-

Conditions: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, Water (neutral), and 0.1 M NaOH.

-

Procedure: Store aliquots at an elevated temperature (e.g., 60°C) and room temperature.[17] Analyze samples at initial, 2, 6, 24, and 48-hour time points. If degradation is too rapid or too slow, adjust the acid/base concentration or temperature.[18]

2. Oxidative Degradation: [19][20]

-

Condition: Prepare a solution of the compound (~1 mg/mL) in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Procedure: Store the solution at room temperature, protected from light. Analyze at time points such as 2, 6, and 24 hours. The presence of an amino group on the pyridine ring may make it susceptible to oxidation.[19]

3. Thermal Degradation (Thermolytic): [21][22]

-

Condition: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C, or in 10°C increments above accelerated testing conditions).[23]

-

Procedure: Place the solid compound in a vial within a calibrated oven. Test samples at intervals such as 1, 3, and 7 days.

4. Photolytic Degradation: [24][25]

-

Condition: Expose both the solid compound and a solution (~1 mg/mL in a suitable solvent like water/acetonitrile) to a controlled light source.

-

Procedure: According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[26][27] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[28]

Data Analysis and Presentation

The results from the forced degradation studies are crucial for demonstrating the specificity of the analytical method.

-

Specificity: The HPLC method should be able to resolve the main peak of 2-Amino-6-chloronicotinaldehyde from all degradation product peaks, excipients, and impurities.

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value, demonstrating that all major degradation products are detected.[22]

| Stress Condition | Time (hours) | Assay of Parent (%) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl @ 60°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | Data | Data | Data | Data | Data | |

| 3% H₂O₂ @ RT | 0 | 100.0 | ND | ND | ND | 100.0 |

| 24 | Data | Data | Data | Data | Data | |

| Thermal @ 80°C | 0 | 100.0 | ND | ND | ND | 100.0 |

| 168 (7 days) | Data | Data | Data | Data | Data | |

| Photolytic | 0 | 100.0 | ND | ND | ND | 100.0 |

| Post-Exposure | Data | Data | Data | Data | Data |

Table 2: Template for summarizing forced degradation results. ND = Not Detected.

Inferred Degradation Pathways

Based on the chemical structure of 2-Amino-6-chloronicotinaldehyde, several degradation pathways can be hypothesized. The results from the forced degradation studies will help confirm which of these pathways are relevant.

-

Hydrolysis/Oxidation of Aldehyde: The aldehyde functional group can be oxidized to a carboxylic acid, particularly under oxidative conditions.

-

Oxidation of Amino Group: The amino group can be susceptible to oxidation, potentially forming N-oxides or other related species.[19]

-

Reactions involving the Chlorine Atom: While generally stable, the chloro-substituent could potentially undergo nucleophilic substitution under harsh hydrolytic conditions (extreme pH and high temperature), although this is less common on an electron-deficient pyridine ring.

Recommendations for Handling and Storage

Based on the potential instabilities identified, the following general handling and storage recommendations are provided. These should be refined once experimental data is available.

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Protect from light.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid formation of dust and aerosols.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of 2-Amino-6-chloronicotinaldehyde. By systematically applying the detailed protocols for solubility assessment, analytical method development, and forced degradation, researchers can generate the critical data needed to advance their research and development programs. The causality-driven approach ensures that the resulting data is not only accurate but also provides a deep understanding of the molecule's behavior, facilitating informed decisions in synthesis, formulation, and regulatory submissions.

References

A consolidated list of authoritative sources is provided below for further verification and in-depth reading.

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (n.d.). ResearchGate. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020, June 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Scribd. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

-

Dołżonek, J., Orlikowska, A., & Stepnowski, P. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 668-676. [Link]

-

Dołżonek, J., Orlikowska, A., & Stepnowski, P. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. ResearchGate. [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pima Community College. [Link]

-

Patel, R. M., Patel, P. M., & Patel, N. M. (2011). Stability indicating HPLC method development - a review. ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Degradation Profiling of Pharmaceuticals: A Review. (2022). International Journal of Novel Research and Development, 7(8). [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(4). [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Colorado Springs. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

Singh, B., Kumar, V., & Kumar, A. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(6), 28-36. [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

Stability Indicating HPLC Method Development and Validation. (2014). International Journal of Pharmaceutical Sciences Review and Research, 28(2), 1-7. [Link]

-

Baertschi, S. W. (2011). Oxidative susceptibility testing. In Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. [Link]

-

Kamberi, M., & Tsutsumi, K. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(3). [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. [Link]

-

Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of primary aromatic amines by cation-exchange solid-phase extraction and ultra-high-performance liquid chromatography-MS. Journal of Chromatography A, 1216(29), 5176-5181. [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Aznar, M., Canellas, E., & Nerín, C. (2009). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Kämpfer, P., Crettaz, S., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

-

Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4). [Link]

-

Almac Group. (n.d.). Spotlight on stability: API and drug product testing. [Link]

-

Lovric, M., et al. (2015). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

-

Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]

-

Influence of particle size, shape and surface area. (n.d.). International Journal of Novel Research and Development. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

-

Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. [Link]

-

Sari, Y., & Bryce, C. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

UV-spectrum of pyridine. (n.d.). ResearchGate. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Kishore, M., et al. (2010). Quantitative determination of Pyrilamine (as maleate) by UV- Visible spectrometry. Der Pharma Chemica, 2(6), 46-52. [Link]

-

Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

-

UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... (n.d.). ResearchGate. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ijtsrd.com [ijtsrd.com]

- 15. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. researchgate.net [researchgate.net]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. pharxmonconsulting.com [pharxmonconsulting.com]

- 21. rwandafda.gov.rw [rwandafda.gov.rw]

- 22. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. rsc.org [rsc.org]

- 24. biobostonconsulting.com [biobostonconsulting.com]

- 25. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. database.ich.org [database.ich.org]

- 27. ikev.org [ikev.org]

- 28. m.youtube.com [m.youtube.com]

Spectroscopic Signature of 2-Amino-6-chloronicotinaldehyde: A Predictive Technical Guide for Researchers

An In-depth Analysis of Expected NMR, IR, and MS Spectral Data for a Key Synthetic Intermediate

Introduction

2-Amino-6-chloronicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of an amino group, a chloro substituent, and an aldehyde functional group on a pyridine ring makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in multi-step syntheses. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of its molecular structure.

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of 2-Amino-6-chloronicotinaldehyde. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related analogs to offer a comprehensive and scientifically grounded projection of its spectral characteristics. This predictive approach is designed to assist researchers in identifying and characterizing 2-Amino-6-chloronicotinaldehyde in their synthetic endeavors.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms in 2-Amino-6-chloronicotinaldehyde are numbered as depicted in the following diagram.

Figure 1: Molecular structure and atom numbering of 2-Amino-6-chloronicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol (Typical)

A typical procedure for acquiring NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-6-chloronicotinaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons, the aldehyde proton, and the amino protons. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.8 - 10.2 | Singlet | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| H-4 | 6.6 - 6.9 | Doublet | 1H | This proton is ortho to the amino group, which is electron-donating, causing an upfield shift. It will be split by the adjacent H-5 proton. |

| H-5 | 7.5 - 7.8 | Doublet | 1H | This proton is meta to the amino group and ortho to the chloro group, leading to a downfield shift compared to H-4. It will be split by the adjacent H-4 proton. |

| NH₂ | 5.0 - 6.5 | Broad Singlet | 2H | The chemical shift of amino protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 188 - 193 | The carbonyl carbon of an aldehyde is characteristically found in this downfield region. |

| C-2 | 158 - 162 | This carbon is attached to the electron-donating amino group, resulting in a downfield shift. |

| C-6 | 150 - 155 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |

| C-3 | 115 - 120 | This carbon is adjacent to the electron-withdrawing aldehyde group and the electron-donating amino group. |

| C-4 | 110 - 115 | This carbon is influenced by the electron-donating amino group, leading to an upfield shift. |

| C-5 | 138 - 142 | This carbon is adjacent to the chloro-substituted carbon and experiences a downfield shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol (Typical)

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-6-chloronicotinaldehyde is expected to show characteristic absorption bands for the amino, aldehyde, and aromatic functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |